molecular formula C6H7BrN2O2 B183070 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid CAS No. 514800-97-6

4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B183070
CAS No.: 514800-97-6
M. Wt: 219.04 g/mol
InChI Key: QBZXHFRMFOYDSR-UHFFFAOYSA-N
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Description

Definition, Nomenclature, and IUPAC Identification

4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid is systematically named according to IUPAC nomenclature conventions as this compound. The compound exists as a solid at room temperature with 95% purity specifications commonly available from chemical suppliers. The IUPAC name precisely describes the substitution pattern on the pyrazole heterocycle, where the numbering system follows the standard pyrazole nomenclature with nitrogen atoms at positions 1 and 2 of the five-membered ring.

The molecular structure is characterized by the InChI code: 1S/C6H7BrN2O2/c1-2-9-5(6(10)11)4(7)3-8-9/h3H,2H2,1H3,(H,10,11), and the corresponding InChI key: QBZXHFRMFOYDSR-UHFFFAOYSA-N. The SMILES notation for this compound is CCN1N=CC(Br)=C1C(O)=O, which provides a simplified molecular-input line-entry system representation that facilitates database searches and computational modeling. This structural representation clearly indicates the connectivity pattern and stereochemical information essential for understanding the compound's chemical behavior.

Historical Context in Pyrazole Chemistry

The development of pyrazole chemistry dates back to the late 19th century when German chemist Ludwig Knorr first coined the term "pyrazole" in 1883. The foundational synthetic methodology was established by Hans von Pechmann in 1898, who developed a classical method for pyrazole synthesis using acetylene and diazomethane. This historical framework provided the basis for modern pyrazole derivative synthesis, including the development of compounds like this compound.

The evolution of pyrazole chemistry has been driven by the recognition of these heterocycles as privileged structures in medicinal chemistry. Notable pharmaceutical applications include celecoxib (Celebrex) and the anabolic steroid stanozolol, both containing pyrazole rings. The systematic exploration of substituted pyrazoles has led to the identification of numerous bioactive compounds, with carboxylic acid derivatives being particularly important due to their ability to form hydrogen bonds and interact with biological targets.

Significance in Heterocyclic Chemistry Research

Pyrazole derivatives, including this compound, occupy a central position in heterocyclic chemistry research due to their structural versatility and diverse biological activities. The five-membered ring system containing two adjacent nitrogen atoms provides unique electronic properties that make pyrazoles excellent pharmacophores for drug design. The compound's significance extends beyond medicinal chemistry to include applications in agrochemistry, where pyrazole-5-carboxylic acid derivatives have shown promising insecticidal activities.

Research has demonstrated that pyrazole derivatives exhibit a wide range of biological activities, including antituberculosis, antimicrobial, antifungal, and anti-inflammatory properties. The specific substitution pattern in this compound creates opportunities for further functionalization and structure-activity relationship studies. The presence of the bromine atom provides a handle for cross-coupling reactions, while the carboxylic acid group enables amide bond formation and other chemical transformations essential for medicinal chemistry applications.

Classification and Database Identifiers

This compound is classified under multiple chemical database systems and regulatory frameworks. The compound bears the MDL number MFCD02090837, which serves as a unique identifier in the Accelrys/Biovia chemical databases. For international trade purposes, the compound is classified under HS code 2933199090, which covers "other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure".

The compound's regulatory classification includes specific hazard statements and precautionary measures. According to GHS (Globally Harmonized System) classification, it carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). The corresponding precautionary statements include P261 (avoid breathing dust), P280 (wear protective gloves/eye protection), and P301+P312 (if swallowed, call a poison center).

Table 1: Chemical Database Identifiers and Classifications

Database/System Identifier Reference
CAS Registry 514800-97-6
MDL Number MFCD02090837
InChI Key QBZXHFRMFOYDSR-UHFFFAOYSA-N
HS Code 2933199090
SMILES CCN1N=CC(Br)=C1C(O)=O

Related Pyrazole Derivatives: Structural Overview

The structural landscape of pyrazole carboxylic acid derivatives encompasses a diverse array of compounds with varying substitution patterns and biological activities. A closely related compound is 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid (CAS: 512810-22-9), which differs only in the position of the carboxylic acid group, being located at the 3-position rather than the 5-position. This positional isomerism significantly affects the compound's physical and chemical properties, including its reactivity and potential biological activities.

Another structurally related derivative is 4-bromo-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid, which features a methoxy group at the 3-position and a methyl group at the 1-position instead of an ethyl group. The synthesis of such derivatives typically involves multi-step reactions starting from pyrazole precursors, including condensation reactions with diethyl butynedioate and subsequent bromination using reagents like phosphorus tribromide. Industrial-scale production often employs continuous flow processes with palladium catalysts to enhance reaction selectivity and efficiency.

The synthetic approaches to pyrazole carboxylic acids have evolved to include environmentally friendly methodologies. Recent research has highlighted the use of N-bromo saccharine as a green brominating agent for the synthesis of 4-bromo pyrazolone derivatives. These compounds serve as intermediates for the preparation of various fused heterocycles, including furopyrazole, pyranopyrazole, and imidazopyrazole derivatives. The development of such synthetic methodologies using chitosan as a basic catalyst and microwave irradiation as an energy source represents significant advances in green chemistry applications for pyrazole synthesis.

Table 2: Physical and Chemical Properties

Property Value Reference
Molecular Weight 219.04 g/mol
Molecular Formula C₆H₇BrN₂O₂
Physical Form Solid
Purity 95%
Storage Temperature Room Temperature
TPSA 55.12 Ų
LogP 1.3637

Properties

IUPAC Name

4-bromo-2-ethylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7BrN2O2/c1-2-9-5(6(10)11)4(7)3-8-9/h3H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZXHFRMFOYDSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345648
Record name 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid
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Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514800-97-6
Record name 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid
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Record name 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid
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Record name 4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid
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Preparation Methods

Table 1. Comparative Analysis of Preparation Methods

MethodBromination AgentTemperature (°C)Time (h)Yield (%)Purity (%)
POBr₃ in CH₃CNPOBr₃6048092
NBS with AIBNNBS7067588
Flow ReactorPOBr₃500.38594

Mechanistic Insights and Side-Reaction Mitigation

Bromination proceeds via electrophilic aromatic substitution , with the carboxylic acid/ester group directing bromine to position 4. Competing side reactions include:

  • Di-bromination : Mitigated by stoichiometric control (1.1 eq POBr₃).

  • Ester Hydrolysis During Bromination : Avoided using anhydrous acetonitrile and molecular sieves.

Catalytic amounts of HBr scavengers (e.g., NaHCO₃) improve selectivity by neutralizing excess HBr .

Scientific Research Applications

Chemistry:

4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable for constructing diverse chemical libraries for drug discovery .

Biology and Medicine:

In medicinal chemistry, pyrazole derivatives are explored for their potential as anti-inflammatory, anticancer, and antimicrobial agents. The specific substitution pattern of this compound may impart unique biological activities .

Industry:

This compound can be used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to interact with biological targets in plants and fungi .

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The bromine atom and carboxylic acid group can form hydrogen bonds and electrostatic interactions with target proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid is best understood through comparisons with analogous pyrazole derivatives. Key differences in substituent positions, halogen types, and functional groups significantly influence reactivity, biological activity, and physicochemical properties.

Table 1: Substituent Effects on Reactivity and Bioactivity

Compound Name Key Structural Features Biological/Chemical Impact Reference
4-Bromo-1H-pyrazole-5-carboxylic acid Lacks ethyl group at 1-position Reduced lipophilicity; weaker enzyme interactions
3-Amino-4-bromo-1H-pyrazole-5-carboxylic acid Amino group at 3-position Enhanced hydrogen bonding; higher antimicrobial activity
4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid Methyl group at 1-position Lower steric hindrance; altered metabolic stability
5-Bromo-1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid Bromine at 5-position; branched alkyl chain Shifted biological activity profile; increased steric bulk
Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate Ethyl ester at 3-position Higher lipophilicity; ester hydrolysis susceptibility

Key Findings:

Substituent Position: Bromine at the 4-position (vs. 5-position in other analogs) enhances electrophilic reactivity, making the compound more suitable for cross-coupling reactions in drug synthesis .

Functional Group Influence :

  • The carboxylic acid group at position 5 enables strong hydrogen bonding, critical for crystal packing in materials science and interactions with polar biological targets (e.g., kinases) .
  • Replacement of the carboxylic acid with an ester (e.g., ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate) alters solubility and metabolic pathways, as esters are prone to hydrolysis .

Halogen Effects :

  • Bromine’s larger atomic radius compared to chlorine or fluorine enhances van der Waals interactions in biological systems, often leading to higher binding affinity .

Structural and Crystallographic Insights

The ethyl group in this compound introduces conformational flexibility, which can affect crystal packing. In contrast, rigid substituents (e.g., cyclopentyl in ethyl 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylate) create steric constraints, reducing solubility but enhancing thermal stability . Hydrogen-bonding patterns, analyzed via graph set theory, reveal that the carboxylic acid group forms robust O–H···N bonds with adjacent pyrazole rings, a feature absent in non-carboxylic analogs like 4-bromo-1-methyl-5-nitropyrazole .

Biological Activity

Overview

4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS No. 514800-97-6) is a pyrazole derivative notable for its bromine atom at the 4-position, an ethyl group at the 1-position, and a carboxylic acid group at the 5-position. This compound is part of a larger class of pyrazoles, which are recognized for their diverse biological activities and applications in medicinal chemistry, agrochemistry, and material science.

  • Molecular Formula : C7_7H9_9BrN2_2O2_2
  • Molecular Weight : 233.06 g/mol
  • Structure : The presence of both a bromine atom and a carboxylic acid group contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The bromine atom and carboxylic acid group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity.

Pharmacological Potential

Research indicates that pyrazole derivatives, including this compound, exhibit significant pharmacological properties:

  • Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For example, compounds with similar structures demonstrated IC50_{50} values in the micromolar range against various cancer cell lines such as MCF7 and A549 .
  • Anti-inflammatory Effects : Pyrazole derivatives have been explored for their anti-inflammatory properties. Some studies reported that related compounds exhibited selective inhibition of COX enzymes, which are crucial in inflammatory pathways .

Comparative Biological Activity

Compound NameActivity TypeIC50_{50} Value (µM)Reference
4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acidAnticancer (MCF7)3.79
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineAnticancer (Hep-2)3.25
Ethyl 1-(2-hydroxy-3-aroxypropyl)-3-arylAnticancer (A549)26
Compound with COX inhibitionAnti-inflammatory0.01

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, allowing it to serve as an intermediate in the synthesis of bioactive compounds. Its versatility makes it valuable in drug discovery processes aimed at developing new therapeutic agents.

Research Applications

This compound has been utilized in various research contexts:

  • Drug Discovery : As a building block for creating complex molecules with potential therapeutic effects.
  • Agrochemicals : Its ability to interact with biological targets makes it suitable for developing herbicides and fungicides.
  • Biochemical Studies : Investigations into its interactions with specific enzymes or receptors provide insights into its mechanism of action.

Case Studies

Recent studies have highlighted the potential of pyrazole derivatives in treating cancer and inflammation:

  • Cancer Therapeutics : A study evaluated several pyrazole derivatives against multiple cancer cell lines, revealing that certain compounds exhibited significant cytotoxicity, suggesting their potential as anticancer agents.
  • Inflammation Models : In vivo studies using carrageenan-induced edema models demonstrated the anti-inflammatory efficacy of pyrazole derivatives, indicating their therapeutic promise in treating inflammatory conditions .

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